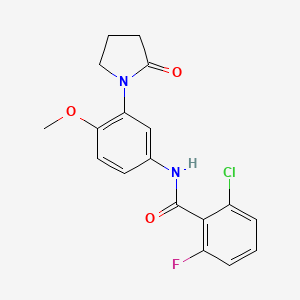![molecular formula C6H2BrF3N4O B2698322 3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1989671-52-4](/img/structure/B2698322.png)
3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, also known as BTP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTP is a pyrazolopyrimidinone derivative that has a unique structure and exhibits interesting biological properties.
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound "3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol" has been a key precursor in the synthesis of various derivatives with significant biological activities. Research in this area has explored its utility in creating compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer and Anti-5-Lipoxygenase Agents
Novel series of derivatives have been synthesized, showcasing potential as anticancer and anti-5-lipoxygenase agents, indicating their role in the development of new therapeutic options for cancer and inflammation-related diseases (Rahmouni et al., 2016).
Efficient Synthesis Techniques
The compound has facilitated the efficient synthesis of diverse 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, contributing to the drug discovery process by providing a straightforward method for producing structurally varied molecules with potential biological activities (Jismy et al., 2020).
Antimicrobial Activity
The synthesized derivatives have demonstrated promising antimicrobial properties, offering insights into the development of new antimicrobial agents.
Synthesis of Antimicrobial Additives
Research has been conducted on creating new antimicrobial additives based on pyrimidine derivatives for use in surface coatings and printing ink pastes, showcasing the versatility of the compound in various applications (El‐Wahab et al., 2015).
Pyrazolo[3,4-d]pyrimidine-based Antimicrobials
Derivatives have been developed as novel classes of antimicrobials with promising activities against Gram-positive bacteria, highlighting the compound's contribution to addressing bacterial resistance issues (Ali et al., 2003).
Anti-inflammatory Properties
The compound has also been the basis for synthesizing new molecules with anti-inflammatory activities, potentially offering safer alternatives to existing medications.
- Development of Anti-inflammatory Agents: A series of derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some showing comparable or superior activity to standard drugs, emphasizing the compound's role in the discovery of new therapeutic options (Aggarwal et al., 2014).
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to exhibit antifungal activities against certain pathogenic fungi .
Mode of Action
It is known that pyrimidine derivatives can interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .
Result of Action
Similar pyrimidine derivatives have been reported to exhibit antifungal activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have been associated with a wide range of biological activities
Molecular Mechanism
It is known that pyrimidine derivatives can have a wide range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N4O/c7-2-1-3(14-13-2)11-5(6(8,9)10)12-4(1)15/h(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLMQSHQRJTOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(NC2=O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

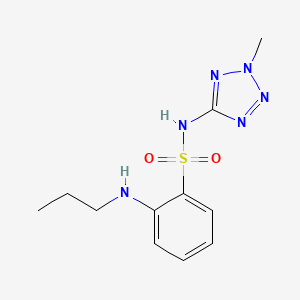
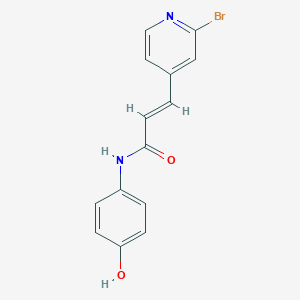
![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide](/img/structure/B2698246.png)
![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)
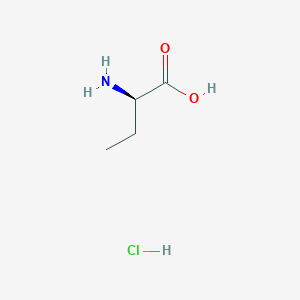

![(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698251.png)
![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)

![[2-(3-Bromophenyl)ethyl]dimethylamine](/img/structure/B2698256.png)
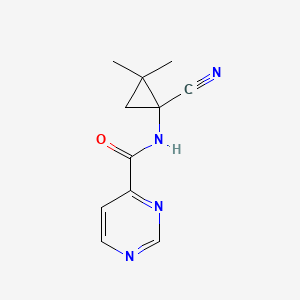
![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline](/img/structure/B2698258.png)
